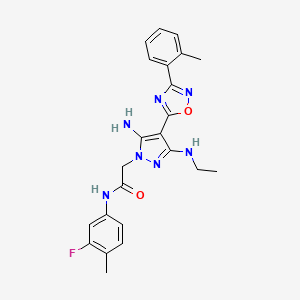![molecular formula C15H13N7S B2947611 3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile CAS No. 2380077-81-4](/img/structure/B2947611.png)
3-[3-[Methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thienopyrimidines, such as the compound , are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been found to have anti-infective properties, including antibacterial, antifungal, antiparasitic, and antiviral activities . They have also been studied for their potential as targeted therapy for PI3K, a lipid kinase involved in cancer progression .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . A series of morpholine-based thieno[2,3-d]pyrimidine derivatives were designed and synthesized as anti-PI3K agents . The synthesis process involved several steps, including condensation with urea, chlorination with phosphorus oxychloride, and condensation with ethane-1,2-diamine .Molecular Structure Analysis
The molecular structure of thienopyrimidines is characterized by the fusion of a pyrimidine ring and a thiophene ring . This structural relationship with purine bases contributes to their biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thienopyrimidines include condensation, chlorination, and further condensation . The yield and product characteristics can vary depending on the specific reactants and conditions used .Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines can vary depending on the specific compound. For example, one compound was found to have a melting point of 265-266 °C .Wirkmechanismus
Mode of Action
For instance, they can inhibit the activity of their target enzymes, leading to changes in cellular processes .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that this compound may affect pathways related to bacterial respiration (in the case of cyt-bd inhibition) or cellular signaling (in the case of kinase inhibition) .
Result of Action
Based on the potential targets and activities mentioned above, it can be inferred that this compound may have antimicrobial or anti-inflammatory effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[3-[methyl(thieno[2,3-d]pyrimidin-4-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7S/c1-21(13-11-2-5-23-15(11)20-9-19-13)10-7-22(8-10)14-12(6-16)17-3-4-18-14/h2-5,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRMAWYILIICSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2C#N)C3=C4C=CSC4=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-chloro-2-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2947528.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(2-fluorophenyl)benzamide](/img/structure/B2947531.png)
![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)
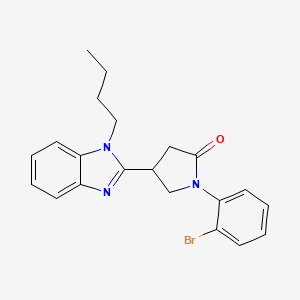
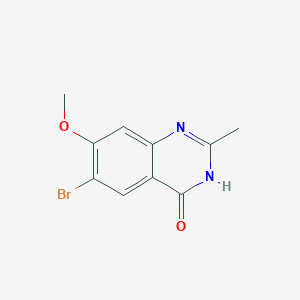
![2-[(1-Methylpyrrolidin-3-yl)oxy]quinoline-4-carbonitrile](/img/structure/B2947536.png)
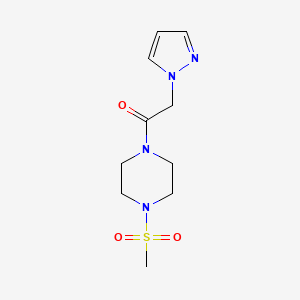
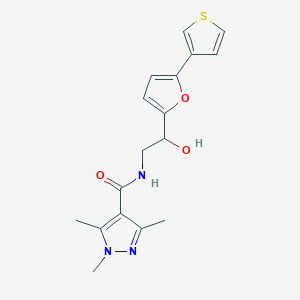
![3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2947546.png)
![tert-Butyl (3-aminobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B2947547.png)
